molecular formula C10H16ClNO B1449100 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride CAS No. 1379981-80-2

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride

Cat. No.: B1449100
CAS No.: 1379981-80-2
M. Wt: 201.69 g/mol
InChI Key: RONJDVPMECIZSI-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and nitromethane.

    Formation of Nitro Alcohol: The first step involves the Henry reaction, where 3-methylbenzaldehyde reacts with nitromethane in the presence of a base to form 3-methyl-β-nitrostyrene.

    Reduction: The nitro group in 3-methyl-β-nitrostyrene is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in 2-Amino-3-(3-methylphenyl)propan-1-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-Oxo-3-(3-methylphenyl)propan-1-ol.

    Reduction: 2-Methyl-3-(3-methylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropan-1-ol hydrochloride: Lacks the methyl group on the phenyl ring.

    2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride: The methyl group is positioned differently on the phenyl ring.

Uniqueness

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-3-(3-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONJDVPMECIZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride
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2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride
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2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride
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2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride
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2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride

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